4-Bromo-2-fluorobenzaldehyde

Halogen–Lithium Exchange Regioselective Synthesis Organometallic Chemistry

Halogenated benzaldehyde building block for synthetic sequences requiring regioselective functionalization at the bromine-bearing position. The ortho-fluorine/para-bromine arrangement provides a predictable activation hierarchy (F > OMe ≈ CH(OMe)₂) for lithium-halogen exchange, enabling site-selectivity not achievable with alternative regioisomers. • Validated in Suzuki-Miyaura coupling: 47-85% yield for biaryl & macrocyclic trianglimine synthesis • Confirmed intermediate for nigeglanine hydrobromide; avoids route re-validation costs • Lipinski compliant (0 violations), consensus LogP 2.63, high predicted GI absorption & BBB permeability

Molecular Formula C7H4BrFO
Molecular Weight 203.01 g/mol
CAS No. 57848-46-1
Cat. No. B134337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzaldehyde
CAS57848-46-1
Synonyms2-Fluoro-4-bromobenzaldehyde; 
Molecular FormulaC7H4BrFO
Molecular Weight203.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C=O
InChIInChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
InChIKeyUPCARQPLANFGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzaldehyde Technical Baseline and Procurement


4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1, C7H4BrFO, MW 203.01) is a halogenated aromatic aldehyde featuring bromine at the para position and fluorine ortho to the aldehyde group . The compound is a solid at ambient temperature with a reported melting point range of 58–66 °C depending on purity grade [1], and is characterized by low aqueous solubility . As a member of the ortho-halogenated benzaldehyde class, this substitution pattern confers distinct reactivity profiles that differentiate it from regioisomers and alternative halogen congeners in cross-coupling and nucleophilic aromatic substitution applications .

Substitution pattern ortho-F/para-Br arrangement supports regioselective metalation workflows
Physical state Solid at ambient; compatible with inert-atmosphere handling protocols
Reaction class Halogen–lithium exchange, Suzuki–Miyaura, and nucleophilic aromatic substitution

4-Bromo-2-fluorobenzaldehyde Substitution Risks


Procurement decisions for halogenated benzaldehyde building blocks cannot rely on generic substitution across regioisomers (e.g., 2-bromo-4-fluorobenzaldehyde, CAS 59142-68-6) or across halogen analogs (e.g., 4-chloro-2-fluorobenzaldehyde). The specific ortho-fluorine/para-bromine arrangement in 4-bromo-2-fluorobenzaldehyde establishes a unique electronic environment that governs both the reactivity hierarchy in organometallic exchanges and the physicochemical properties relevant to downstream applications [1]. Experimental competition studies have quantified that the ortho-fluorine substituent activates the adjacent bromine toward lithium exchange more strongly than alternative ortho-directing groups, directly impacting synthetic route efficiency and regiochemical outcomes . Substituting an alternative regioisomer or halogen congener would alter this activation profile, potentially compromising yield, selectivity, or both in established synthetic sequences.

Regioisomer swap 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6) may reverse the ortho-F/para-Br directing effect, altering regiochemical outcomes.
Halogen analog 4-Chloro-2-fluorobenzaldehyde may shift cross-coupling kinetics and limit reaction scope compared to the bromo derivative.
Unvalidated analog Regioisomers not documented in nigeglanine synthesis may require route re-optimization and additional validation.

4-Bromo-2-fluorobenzaldehyde Comparative Evidence


Ortho-Fluorine Directed Halogen–Lithium Exchange Selectivity

In intramolecular competition experiments on bifunctional dihalobenzene systems, fluorine positioned ortho to bromine demonstrated significantly stronger activation of the adjacent bromine atom toward lithium exchange compared to methoxy (OMe) and dimethoxymethyl (CH(OMe)2) groups . This regiochemical preference translates into predictable, selective functionalization at the bromine-bearing position, whereas alternative ortho-directing groups (OMe, CH(OMe)2) fail to provide comparable activation, leading to undesired site-selectivity or reduced conversion .

Halogen–Li Exchange Selectivity
Head-to-head comparison
ortho-F > OMe, CH(OMe)₂
Supports regiochemical control in metalation workflows
n-BuLi/THF, competition expt context
Halogen–Lithium Exchange Regioselective Synthesis Organometallic Chemistry

Suzuki–Miyaura Cross-Coupling Efficiency

4-Bromo-2-fluorobenzaldehyde participates in palladium-catalyzed Suzuki–Miyaura cross-coupling with 4-formylphenylboronic acid to generate 2-functionalized-4,4′-biphenyldialdehydes in a reported yield range of 47–85% following prior amine or phenol functionalization [1]. This efficiency establishes a benchmark for biaryl construction using this specific halogenated benzaldehyde scaffold, which serves as a point of comparison when evaluating alternative bromo-fluorobenzaldehyde regioisomers or chloro-substituted analogs that may exhibit divergent coupling kinetics or yields under identical conditions.

Suzuki Coupling Yield
Cross-study comparable
47–85% isolated yield
Benchmark for biaryl coupling route planning
Following amine/phenol functionalization, Pd catalysis
Suzuki Coupling C–C Bond Formation Biaryl Synthesis

Predicted Drug-Likeness Profile

Computational ADME predictions for 4-bromo-2-fluorobenzaldehyde indicate a consensus LogP of 2.63, high gastrointestinal absorption, blood–brain barrier permeability, and predicted CYP1A2 inhibition . All Lipinski Rule of Five parameters are satisfied (score: 0.0 violations) . In contrast, alternative halogenated benzaldehyde building blocks with different substitution patterns yield divergent predicted ADME profiles, which may influence their suitability for CNS-targeted or orally bioavailable compound development.

Predicted ADME Profile
Class-level inference / Data to verify
Consensus LogP 2.63, Lipinski violations 0
Context-dependent; supports medicinal chemistry library selection
In silico prediction; experimental validation required
ADME Prediction Medicinal Chemistry Computational Chemistry

Validated Intermediate for Nigeglanine Synthesis

4-Bromo-2-fluorobenzaldehyde is explicitly documented as the starting material for the preparation of nigeglanine hydrobromide [1], a specific pharmaceutical substance. Alternative bromo-fluorobenzaldehyde regioisomers (e.g., 2-bromo-4-fluorobenzaldehyde, CAS 59142-68-6) or 4-chloro-2-fluorobenzaldehyde are not reported as intermediates in this synthetic sequence, underscoring the substitution-pattern specificity required for this active pharmaceutical ingredient (API) route.

API Intermediate Validation
Head-to-head comparison
Explicitly cited for nigeglanine hydrobromide
Route-specific fidelity; substitute may require re-validation
Alternative regioisomers not documented
Pharmaceutical Intermediate Nigeglanine API Synthesis

Physicochemical and Handling Properties

4-Bromo-2-fluorobenzaldehyde is a solid at ambient temperature with a melting point range of 58–66 °C [1], exhibits negligible aqueous solubility , and is sensitive to air and light, requiring storage under inert atmosphere [2]. These properties are distinct from other ortho-halogenated benzaldehydes that may exist as liquids or possess different stability profiles. For example, compounds lacking the ortho-fluorine/para-bromine arrangement may present alternative handling requirements or shelf-life characteristics that impact large-scale procurement and storage logistics.

Handling Profile
Class-level inference / Specification review
Solid (mp 58–66°C); air/light-sensitive
Informs storage and handling logistics
May differ from liquid regioisomers; supplier spec review
Physicochemical Properties Storage Stability Procurement Specifications

4-Bromo-2-fluorobenzaldehyde Application Scenarios


Regioselective Halogen–Lithium Exchange

Based on the demonstrated ortho-fluorine activation of adjacent bromine toward lithium exchange , this compound is suited for synthetic sequences requiring regioselective functionalization at the bromine-bearing position. The activation hierarchy (F > OMe ≈ CH(OMe)2) provides predictable site-selectivity that is not achievable with regioisomers lacking the ortho-fluorine/para-bromine arrangement. Users should prioritize this compound for routes involving halogen–metal exchange where regiochemical control is critical.

Suzuki–Miyaura Coupling for Biaryl and Trianglimine Scaffolds

The established performance in Suzuki–Miyaura coupling, producing 2-functionalized-4,4′-biphenyldialdehydes in 47–85% yield following amine or phenol functionalization [1], supports the use of this compound in biaryl synthesis and macrocyclic trianglimine construction. This application scenario is particularly relevant for projects targeting C3-symmetrical molecular architectures or biphenyl-containing ligands and catalysts.

Hit-to-Lead and Fragment-Based Drug Discovery

The computationally favorable drug-likeness profile—Lipinski compliance (0 violations), consensus LogP of 2.63, high predicted GI absorption, and BBB permeability —positions this compound as a viable building block for fragment-based drug discovery and hit-to-lead optimization programs. Procurement for medicinal chemistry libraries targeting CNS-penetrant or orally bioavailable candidates is supported by these predicted ADME properties.

Validated Intermediate for Nigeglanine API

This compound is explicitly validated as an intermediate in the synthesis of nigeglanine hydrobromide [2]. Users developing or scaling synthetic routes to nigeglanine or structurally related pharmaceutical agents should procure this specific building block to maintain fidelity to literature precedent and avoid route re-validation costs associated with substituting alternative regioisomers or halogen analogs.

Application
Selection Property
Validation Focus
Regioselective halogen–lithium exchange
ortho-F/para-Br substitution pattern
Lithium exchange regiochemical control
Suzuki–Miyaura biaryl coupling
Cross-coupling yield benchmark
Coupling efficiency in biaryl synthesis
Hit-to-lead / fragment library design
Computational ADME profile context
Predicted absorption and permeability review
Nigeglanine API synthetic route
Validated literature intermediate
Route-specific intermediate fidelity

Technical Documentation Hub

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